

5-Chloro-6-methyluracil Derivatives: A Technical Guide to Their Therapeutic Potential

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Compound of Interest

Compound Name: 5-Chloro-6-methyluracil

Cat. No.: B091756

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-chloro-6-methyluracil** derivatives, focusing on their synthesis, biological activities, and potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel pharmaceuticals.

Introduction

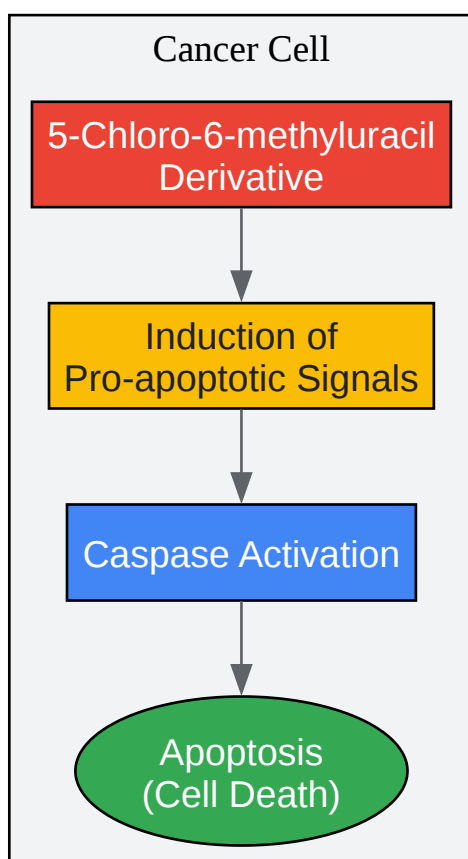
Uracil and its derivatives represent a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.^[1] The pyrimidine scaffold is a privileged structure in drug discovery, with modifications to the uracil ring leading to compounds with significant antiviral, anticancer, and antimicrobial properties.^[1] The introduction of a chloro group at the 5-position and a methyl group at the 6-position of the uracil ring can significantly influence the molecule's electronic properties and steric hindrance, leading to altered biological activity and target specificity. This guide delves into the specifics of **5-chloro-6-methyluracil** derivatives, exploring their potential as a promising class of therapeutic agents.

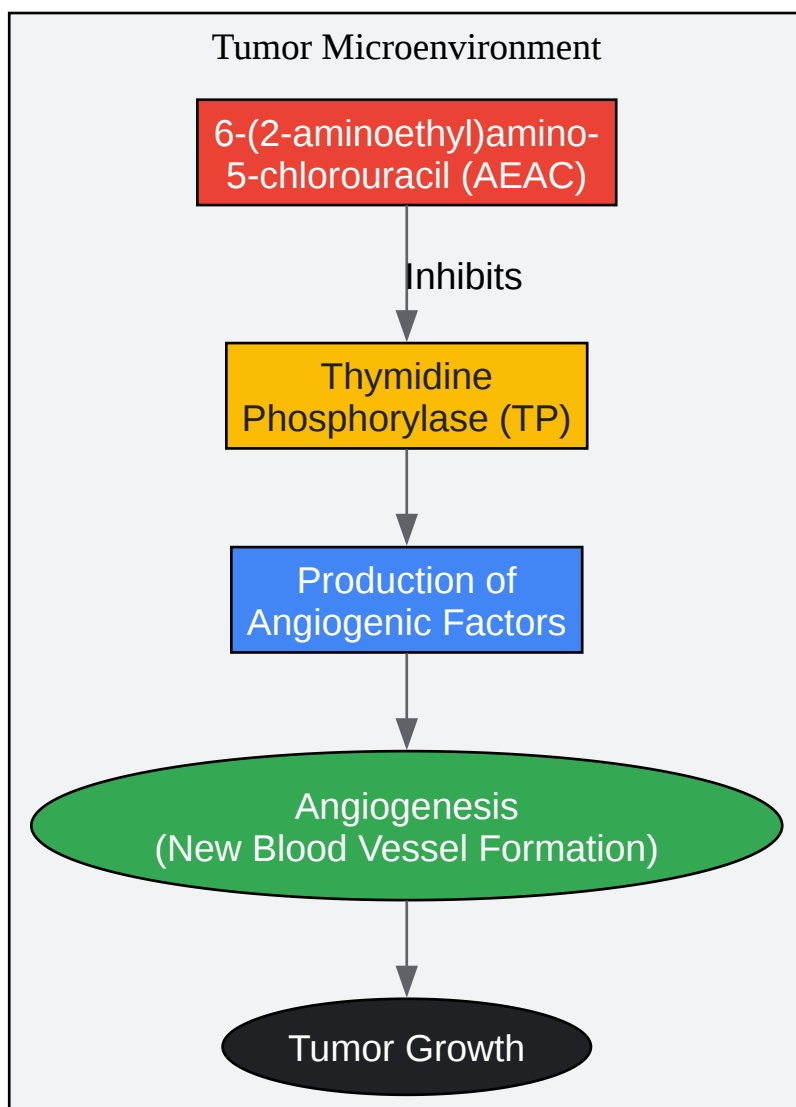
Synthesis of 5-Chloro-6-methyluracil Derivatives

The synthesis of **5-chloro-6-methyluracil** derivatives typically begins with the construction of the core 6-methyluracil ring, followed by chlorination and subsequent derivatization.

General Synthetic Workflow

A general synthetic route to **5-chloro-6-methyluracil** and its derivatives is outlined below. The initial step often involves the condensation of ethyl acetoacetate with urea to form 6-methyluracil. This is followed by chlorination at the 5-position and subsequent functionalization to yield a variety of derivatives.





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References

- 1. [researchgate.net](https://www.researchgate.net) [researchgate.net]

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